Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate and related compounds have been synthesized and studied for various biological activities. For instance, the synthesis and antimicrobial activity of similar benzothiazole-imino derivatives have been explored, revealing potential in antimicrobial applications (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Green Synthesis Methods
Research has also focused on developing environmentally friendly synthesis methods for related compounds. For example, a study demonstrated an efficient green synthesis of functionalized thiazol-imine derivatives, highlighting the significance of sustainable practices in chemical synthesis (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Potential in Diabetic Complications Treatment
Furthermore, some derivatives of this compound have been synthesized and evaluated as inhibitors for aldose reductase, suggesting potential therapeutic applications in treating diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Anticancer Activity
The anticancer activity of certain benzothiazole derivatives, which are structurally similar, has been assessed, revealing their potential as antitumor agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Properties
IUPAC Name |
methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12-7-8-15-16(9-12)26-19(21(15)11-17(22)25-3)20-18(23)13-5-4-6-14(10-13)24-2/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMTMSHHVQDNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC)S2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.